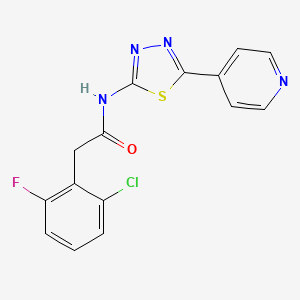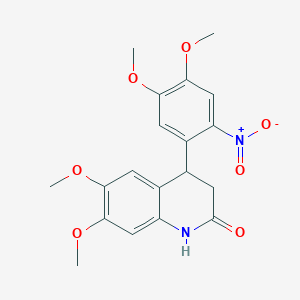![molecular formula C17H18N2O5S B4870987 N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE](/img/structure/B4870987.png)
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a benzodioxin ring fused with a phenylsulfonyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE typically involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium. This reaction yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is further treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Mechanism of Action
The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-BROMOBENZENESULFONAMIDE: Shares a similar core structure but with a bromine atom, making it useful for different chemical reactions.
N-SUBSTITUTED (2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)BENZENESULFONAMIDES: These derivatives have various alkyl or aralkyl groups, providing a range of biological activities.
Uniqueness
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE is unique due to its specific combination of a benzodioxin ring and a phenylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(benzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c20-17(8-9-18-25(21,22)14-4-2-1-3-5-14)19-13-6-7-15-16(12-13)24-11-10-23-15/h1-7,12,18H,8-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIALVLSRIJXJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCNS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-amino-3-(4-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4870919.png)
![2-{[(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B4870940.png)
![N~3~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~3~-METHYL-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE](/img/structure/B4870946.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzyl)piperazine hydrochloride](/img/structure/B4870956.png)

![N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4870967.png)
![3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~5~-{2-[(2-METHOXYBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4870980.png)
![N-(3,4-dichlorophenyl)-N'-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4870990.png)
![methyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4870991.png)
![{2-[(3-Cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4870996.png)
![1-(3-chlorophenyl)-4-{[3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4871001.png)
![4-[[[5-(2-Fluorophenyl)furan-2-yl]methylamino]methyl]benzoic acid;hydrochloride](/img/structure/B4871005.png)
![6-ethyl-7-[(2-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4871010.png)
